2-Hydrazinyl-3-phenylpropanoic acid
Description
2-Hydrazinyl-3-phenylpropanoic acid is a substituted propanoic acid derivative characterized by a hydrazinyl (-NH-NH₂) group at the C2 position and a phenyl ring at C2.
Properties
CAS No. |
13079-06-6 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-hydrazinyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-11-8(9(12)13)6-7-4-2-1-3-5-7/h1-5,8,11H,6,10H2,(H,12,13) |
InChI Key |
KHZVLGLEHBZEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazinyl-3-phenylpropanoic acid typically involves the reaction of phenylacetonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for 2-hydrazinyl-3-phenylpropanoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazine group into an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Hydrazinyl-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the propanoic acid backbone but differ in substituents, leading to distinct chemical and biological behaviors:
2-Hydrazinyl-3-phenylpropanoic Acid
- Substituents : Hydrazinyl (C2), phenyl (C3).
- Key Features: The hydrazinyl group confers strong nucleophilicity, enabling reactions with carbonyl groups (e.g., ketones, aldehydes) to form hydrazones.
3-Hydroxy-2-phenylpropanoic Acid
- Substituents : Hydroxy (C3), phenyl (C2).
- Key Features : The hydroxy group introduces hydrogen-bonding capability, making it useful in chiral synthesis and as a precursor for esters or lactones. It lacks the nucleophilic reactivity of hydrazine derivatives .
2-(Thiophen-2-yl)propanoic Acid
- Substituents : Thiophene (C2).
- Applications may include material science or catalysis .
3-(4-Hydroxy-3-nitrophenyl)propanoic Acid
- Substituents : Nitro (C3), hydroxy (C4), phenyl (C3).
- Key Features: The nitro group is electron-withdrawing, increasing acidity (pKa ~1–2) compared to unsubstituted phenylpropanoic acids. This compound may serve in nitration studies or as a redox-active intermediate .
Comparative Data Table
*Molecular weight estimated based on analogous structures.
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